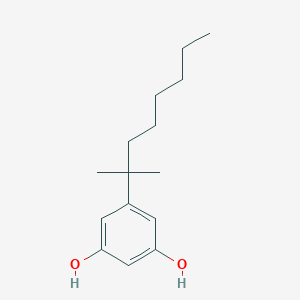

5-(1,1-Dimethylheptyl)resorcinol

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,1-Dimethylheptyl)resorcinol involves the reaction of benzeneethanol with 3,5-dimethoxy-β,β-dimethyl-α-pentyl . The process typically requires specific reaction conditions to ensure high purity and yield. One method involves the use of ultrapure formulations to minimize the production of unwanted side products .

Industrial Production Methods

Industrial production of this compound focuses on achieving high purity and minimizing impurities. Methods such as those described in patents for ultrapure formulations are employed to ensure the compound meets stringent quality standards .

Chemical Reactions Analysis

Alkylation Reactions

The compound undergoes alkylation under Lewis acid catalysis. A key method employs boron trifluoride etherate (BF₃·OEt₂) on alumina , yielding alkylated derivatives with retained resorcinol functionality .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| BF₃·OEt₂ on alumina | Room temperature, 2–4 hours | 7-Alkyl-5-hydroxy-2,2-dimethylchroman-4-ones | 50–70% |

This method is pivotal for synthesizing chromanone derivatives, which serve as intermediates in bioactive compound synthesis .

Friedel-Crafts Reactions

The steric bulk of the dimethylheptyl group directs regioselectivity in Friedel-Crafts alkylation. When reacted with cyclic allylic alcohols (e.g., 7-membered cyclic substrates), it predominantly forms normal neocannabinoid isomers under kinetic control .

| Substrate | Catalyst | Major Product | Selectivity |

|---|---|---|---|

| Cyclic allylic alcohols | H₃PO₄/P₂O₅ | Normal neocannabinoid isomers | >90% |

Studies show that steric hindrance from the dimethylheptyl group suppresses abnormal product formation, favoring thermodynamically stable isomers .

Oxidation

Oxidation with KMnO₄ or CrO₃ yields quinone derivatives, though the bulky side chain can hinder complete oxidation .

Reduction

Catalytic hydrogenation (e.g., Raney nickel/H₂ ) reduces unsaturated bonds in intermediates, enabling saturation of chromanone derivatives .

Demethylation and Substitution

Demethylation using hydrobromic acid (HBr) in acetic acid converts methoxy groups to hydroxyls, critical for generating resorcinol-based pharmacophores .

| Reagent | Conditions | Product |

|---|---|---|

| 48% HBr/AcOH | Reflux, 6 hours | 5-(1,1-Dimethylheptyl)resorcinol |

Comparative Reactivity with Analogues

The dimethylheptyl group enhances stability and selectivity compared to simpler resorcinols:

| Compound | Reactivity in Friedel-Crafts | Major Product Stability |

|---|---|---|

| This compound | High regioselectivity | Thermodynamically stable |

| Olivetol (5-pentylresorcinol) | Mixed isomers | Kinetically controlled |

Key Research Findings

- Steric Effects : The dimethylheptyl group reduces side reactions in alkylation and Friedel-Crafts processes .

- Catalyst Influence : Strong acids (e.g., H₃PO₄) enhance reaction rates but require precise temperature control to avoid byproducts .

- Biological Relevance : Derivatives show potent CB2 agonism, underscoring therapeutic potential in inflammation and pain .

Scientific Research Applications

Chemistry

- Intermediate in Synthesis : 5-(1,1-Dimethylheptyl)resorcinol serves as an essential building block in the synthesis of complex molecules, particularly in the production of cannabinoid derivatives. For instance, it is used in synthesizing deuterated dexanabinol, which has neuroprotective properties .

- Alkylation Reactions : The compound can undergo efficient alkylation using reagents like boron trifluoride etherate on alumina as a catalyst, yielding various derivatives with potential biological activities .

| Reaction Type | Conditions | Products |

|---|---|---|

| Alkylation | BF3·OEt2 on alumina | Various alkylated resorcinols |

| Oxidation | Varies | Different oxidized products |

Biology

- Biological Activity Studies : Research has indicated that this compound interacts with specific biological systems. Studies have focused on its effects on cell signaling pathways and receptor interactions .

- Neocannabinoid Synthesis : The compound has been employed in synthesizing neocannabinoids via controlled Friedel-Crafts reactions. This method allows for the production of both normal and abnormal isomers under kinetic and thermodynamic control .

Medicine

- Therapeutic Potential : Investigations into the therapeutic applications of this compound are ongoing, particularly regarding its use in drug development for conditions such as neurodegenerative diseases due to its neuroprotective properties .

Industrial Applications

- Production of Specialty Chemicals : In the industrial sector, this compound is used to produce specialty chemicals and materials. Its unique properties make it suitable for applications requiring high purity formulations .

Case Study 1: Synthesis of Neocannabinoids

A study published in September 2023 demonstrated the effectiveness of using this compound as a reaction partner in synthesizing neocannabinoids. The results indicated that the steric bulk of the compound significantly influenced the regioselectivity and stability of the products formed during the reaction .

Case Study 2: Organic Synthesis Applications

Research highlighted the role of this compound in organic synthesis pathways. The compound was shown to enhance yields in reactions involving alkylation with various reagents compared to other resorcinol derivatives .

Mechanism of Action

The mechanism of action of 5-(1,1-Dimethylheptyl)resorcinol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to a cascade of biochemical reactions. These interactions can result in various physiological and pharmacological effects .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 5-(1,1-Dimethylheptyl)benzene-1,3-diol

- CAS No.: 56469-10-4

- Molecular Formula : C₁₅H₂₄O₂

- Molecular Weight : 236.35 g/mol

- Appearance : White to off-white crystalline powder

- Purity : ≥97% (HPLC)

- Physical Properties :

Comparison with Structurally Similar Resorcinol Derivatives

Olivetol (5-Pentylresorcinol)

- Structure : Shorter alkyl chain (C₅H₁₁ vs. C₉H₁₉ in 5-(1,1-dimethylheptyl)).

- Key Differences: Steric Hindrance: Olivetol’s linear pentyl chain offers less steric bulk, leading to competitive formation of "abnormal" isomers in Friedel-Crafts reactions . Pharmacological Activity: Lower binding affinity to cannabinoid receptors compared to dimethylheptyl analogs .

- Applications: Precursor for Δ⁹-THC synthesis but less favored in modern cannabinoid derivatization due to selectivity issues .

Orcinol (5-Methylresorcinol)

- Structure : Minimal substitution (methyl group at position 5).

- Key Differences: Reactivity: Lacks steric bulk, resulting in rapid equilibration between normal and abnormal isomers during neocannabinoid synthesis . Bioactivity: Limited use in receptor-targeted drug design due to insufficient lipophilicity and receptor interaction .

5-(1,1-Dimethyloctyl)resorcinol

- Structure : Extended alkyl chain (C₁₀H₂₁ vs. C₉H₁₉).

- Regulatory Status: Homologs like CP-47,497 C8 are classified as Schedule I controlled substances in some jurisdictions .

Cannabinoid Receptor Affinity

Key Insight : The dimethylheptyl group enhances receptor binding through optimal steric and hydrophobic interactions, making it superior to shorter-chain analogs .

Market and Regulatory Landscape

Pricing and Availability

| Region | Price Range (USD/kg) | Key Suppliers |

|---|---|---|

| North America | $320–$1,150 | Santa Cruz Biotechnology , DC Chemicals |

| Europe | $399–$1,450 | BAC Reports |

| Asia | Competitive pricing | Shanghai Jichun |

Note: Prices reflect purity (≥97%) and scale (up to kg quantities) .

Regulatory Status

- This compound: Not directly scheduled, but derivatives like CP-55,940 are Schedule I in the U.S. .

- Olivetol: Generally unregulated but monitored due to association with synthetic cannabinoids .

Biological Activity

5-(1,1-Dimethylheptyl)resorcinol is a synthetic compound that belongs to the class of resorcinols, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C15H24O2

- Molecular Weight : 236.36 g/mol

This compound is characterized by a resorcinol moiety substituted with a dimethylheptyl group, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with cannabinoid receptors, particularly CB2 receptors. Research indicates that this compound may function as a selective agonist for these receptors, influencing various physiological processes such as inflammation and pain response.

Key Mechanisms:

- CB2 Receptor Agonism : Activation of CB2 receptors has been linked to anti-inflammatory effects and modulation of pain pathways .

- Inhibition of Pro-inflammatory Cytokines : Studies show that this compound can reduce levels of pro-inflammatory cytokines like TNF-α, suggesting potential applications in inflammatory diseases .

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models, making it a candidate for treating conditions such as arthritis and other inflammatory disorders.

- Analgesic Properties : It has been observed to alleviate pain responses in experimental settings, indicating potential use in pain management therapies.

Case Studies and Research Findings

Several studies have investigated the effects of this compound:

Table 1: Summary of Key Studies

Safety and Toxicology

While the therapeutic potential is promising, safety assessments are crucial. Preliminary toxicological studies indicate that this compound exhibits low toxicity at therapeutic doses. Long-term studies are needed to fully understand its safety profile.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(1,1-dimethylheptyl)resorcinol, and how do traditional methods compare to modern approaches?

- Methodological Answer : Traditional synthesis involves Friedel-Crafts alkylation and acid-catalyzed cyclization, as described in Adams et al. (1948), using stoichiometric Lewis acids like AlCl₃ . Modern approaches, such as the iodine-mediated one-pot method, combine Friedel-Crafts alkylation, cyclization, and aromatization in a single step, reducing hazardous reagent use. For example, iodine acts as both a catalyst and oxidizing agent, achieving 71% isolated yield for DMH-CBN derivatives . Key parameters include solvent choice (toluene), temperature (reflux), and iodine equivalents (5.0 eq).

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow hazard mitigation strategies outlined in safety data sheets:

- Personal Protection : Wear nitrile gloves, lab coats, and eye protection to avoid dermal/ocular exposure .

- Spill Management : Use inert absorbents (e.g., vermiculite) and avoid environmental release .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

- Toxicology : Conduct in vitro assays (e.g., Ames test for mutagenicity) to assess acute toxicity .

Q. Which analytical techniques are most effective for quantifying purity and structural verification of this compound?

- Methodological Answer :

- Quantitative NMR (qNMR) : Used to measure reaction yields and confirm regioselectivity in Friedel-Crafts adducts .

- UV-Vis Spectroscopy : Employ chromogenic reagents (e.g., 4-(2-pyridylazo)resorcinol) for trace metal analysis in synthesized batches .

- HPLC : Pair with photodiode array detection to resolve isomers and assess purity (>98%) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing this compound derivatives with enhanced cannabinoid receptor affinity?

- Methodological Answer :

- Parameter Screening : Systematically vary iodine equivalents (1.0–10.0 eq), solvent polarity (toluene vs. DCM), and temperature (25–120°C) to maximize CB1R/CB2R binding .

- Structure-Activity Relationship (SAR) : Introduce substituents at the resorcinol C2 position to modulate receptor interaction. For example, DMH-CBN derivatives show higher CB1R affinity when the cyclohexyl group adopts a trans configuration .

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding energies with receptor crystal structures (PDB: 5TGZ) .

Q. How do regulatory classifications (e.g., Schedule I status) impact experimental design for studying this compound?

- Methodological Answer :

- Compliance : Obtain DEA licensure for Schedule I substances in the U.S., requiring rigorous inventory tracking and secure storage .

- Ethical Approvals : Justify compound use in animal studies via IACUC protocols, emphasizing therapeutic potential (e.g., analgesia) over psychoactive effects .

- Sourcing : Partner with DEA-registered suppliers to ensure legal procurement .

Q. What strategies resolve contradictions in reported pharmacological data for this compound analogs?

- Methodological Answer :

- Meta-Analysis : Compare receptor binding assays (Ki values) across studies using standardized radioligands (e.g., [³H]CP-55,940) .

- Replication Studies : Control for variables like cell line (CHO vs. HEK293) and incubation time (60–120 min) to validate discrepancies .

- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) in dose-response curves .

Q. How can intellectual property (IP) landscapes influence the development of novel synthetic methodologies for this compound?

- Methodological Answer :

- Patent Mining : Use tools like Google Patents to identify prior art (e.g., Eli Lilly’s Friedel-Crafts methods) and avoid infringement .

- Novelty Gaps : Focus on green chemistry innovations (e.g., solvent-free mechanochemical synthesis) to circumvent existing claims .

- Freedom-to-Operate (FTO) Analysis : Engage legal experts to evaluate patent expiry dates (e.g., US 3944673 expired in 1993) .

Q. Data Contradiction Analysis

Q. Why do yields vary significantly between iodine-mediated and traditional Lewis acid methods for synthesizing this compound?

- Methodological Answer :

- Catalyst Efficiency : Iodine’s dual role (catalyst and oxidizer) reduces side reactions vs. AlCl₃, which hydrolyzes in aqueous workups .

- Side Products : Traditional methods generate more byproducts (e.g., di-alkylated resorcinol), requiring column chromatography for purification .

- Reaction Monitoring : Use TLC (silica gel, hexane:EtOAc 4:1) to track intermediate formation and optimize reaction quenching .

Properties

IUPAC Name |

5-(2-methyloctan-2-yl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-4-5-6-7-8-15(2,3)12-9-13(16)11-14(17)10-12/h9-11,16-17H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWBGUJWRDDDVBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)(C)C1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70205020 | |

| Record name | 5-(1,1-Dimethylheptyl)resorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56469-10-4 | |

| Record name | 5-(1,1-Dimethylheptyl)resorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56469-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1,1-Dimethylheptyl)resorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056469104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(1,1-Dimethylheptyl)resorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1,1-dimethylheptyl)resorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.